Bis(dimethylamino-2-propoxy)copper(II), also known as Cu(dmap)2, is a volatile organometallic compound of copper. It is classified as a metal alkoxide due to the presence of copper-oxygen bonds with alkoxide ligands. The molecule features a central copper(II) ion coordinated to two bidentate dimethylamino-2-propoxy ligands. [, , ]
Bis(dimethylamino-2-propoxy)copper(II) is an organometallic compound with the chemical formula Cu(C₅H₁₂NO)₂, characterized as a violet crystalline solid. It serves primarily as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes for the fabrication of copper, copper(I) oxide (Cu₂O), and copper(II) sulfide (Cu₂S) films, which are critical in various electronic applications . The compound's ability to form thin films makes it valuable in semiconductor manufacturing and other advanced material applications.
The synthesis of Bis(dimethylamino-2-propoxy)copper(II) typically involves the reaction of copper(II) chloride with dimethylamino-2-propanol in the presence of a base. This reaction can be optimized for high yield and purity, often conducted under inert gas conditions to maintain stability .
In industrial settings, the production process may be scaled up while ensuring that the reaction conditions are conducive to forming a volatile copper aminoalkoxide complex. This complex is designed to minimize intermolecular interactions and enhance solubility in organic solvents like diethyl ether and tetrahydrofuran .
The synthesis generally requires careful control over temperature and pressure to ensure the desired product is obtained without unwanted side reactions. The use of solvents and bases can significantly influence the outcome of the synthesis, affecting both yield and purity.
Bis(dimethylamino-2-propoxy)copper(II) participates in several key chemical reactions:
The reactions typically require controlled environments to prevent degradation or unwanted side reactions. The reduction processes are particularly sensitive to the choice of reducing agent, which can significantly affect the purity and quality of the resulting metallic copper.
The primary action mechanism of Bis(dimethylamino-2-propoxy)copper(II) involves its role as a precursor in ALD and CVD processes. Upon heating, it decomposes to release metallic copper while generating volatile by-products such as aminoalcohols and ketones through intramolecular hydrogen elimination .
The deposition process occurs optimally at temperatures ranging from 135°C to 170°C, where the compound's thermal behavior allows for effective film formation without significant impurities .
Bis(dimethylamino-2-propoxy)copper(II) exhibits high volatility at low temperatures, making it suitable for vapor deposition techniques. Its thermal decomposition leads to clean metallic films with minimal contamination from carbon or fluorine species .
The compound has been shown to produce high-quality thin films with controlled stoichiometry when used in ALD processes, allowing for precise tuning of film properties through careful selection of deposition parameters .
Bis(dimethylamino-2-propoxy)copper(II) finds significant applications in:
This compound exemplifies the intersection of chemistry and technology, showcasing how organometallic compounds can drive advancements in electronic materials.
Bis(dimethylamino-2-propoxy)copper(II), systematically named copper;1-(dimethylamino)propan-1-olate and commonly abbreviated as Cu(dmap)₂, represents a structurally specialized copper(II) coordination complex. Characterized by its distinctive dark purple crystalline morphology and sensitivity to environmental factors, this compound has evolved from a synthetic curiosity to a crucial precursor in electronic materials fabrication [1] [7]. Its molecular architecture integrates copper(II) centers with chelating aminoalkoxide ligands, conferring both stability and tunable reactivity essential for advanced technological applications.
The development of Cu(dmap)₂ aligns with late 20th-century advancements in precursor chemistry for vapor deposition techniques. First reported in the mid-1990s, its synthesis emerged from targeted efforts to address limitations in copper thin-film production for microelectronics. Researchers sought volatile copper complexes combining thermal lability with sufficient stability for controlled decomposition. The selection of 1-(dimethylamino)-2-propanol ligands balanced these requirements through:
Initial synthetic routes involved the direct reaction of copper(II) sources with deprotonated ligand precursors under inert atmospheric conditions, yielding the complex as air-sensitive purple crystals. Its assignment of CAS Registry Number 185827-91-2 in 1995 formally documented its entry into chemical inventories [1] [2] [6]. This period coincided with intensified exploration of copper coordination complexes as replacements for physical deposition methods in integrated circuit metallization.
Cu(dmap)₂ exhibits a monomeric molecular structure with the copper(II) ion in a distorted coordination environment. Key structural features include:
Table 1: Structural Identifiers of Cu(dmap)₂
Identifier Type | Value | Source |
---|---|---|
IUPAC Name | copper;1-(dimethylamino)propan-1-olate | [1] [2] |
CAS Registry No. | 185827-91-2 | [1] [4] |
EC Number | 663-073-3 | [1] |
MDL Number | MFCD17014025 | [1] [7] |
SMILES | CCC(N(C)C)[O-].CCC(N(C)C)[O-].[Cu+2] | [1] |
Spectroscopic characterization confirms the coordination environment:
Crystalline samples demonstrate stability under inert atmospheres but undergo oxidative degradation upon prolonged air exposure, necessitating specialized handling protocols during analysis [1] [2].
Within coordination chemistry, Cu(dmap)₂ exemplifies strategic ligand design to modulate metal center reactivity and physicochemical behavior. Its significance encompasses three domains:
Table 2: Key Functional Properties and Applications of Cu(dmap)₂
Property | Technical Significance | Application Domain |
---|---|---|
Thermal Decomposition | Clean decomposition at 135–170°C [1] | ALD/CVD of Cu, Cu₂O, Cu₂S films |
Volatility | Sufficient vapor pressure for bubbler delivery | Semiconductor metallization |
Redox Activity | Controlled Cu²⁺ → Cu⁰ reduction under H₂ atmosphere | Conductive copper films |
Lewis Acidity | Accessible coordination sites | Organic transformation catalysts |
The compound's primary technological application lies in thin-film deposition processes:
Concurrently, it serves as a catalyst precursor in organic synthesis, particularly for copper-mediated cross-coupling reactions and polymerization processes, where its solubility in organic media facilitates homogeneous catalysis [1].
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